Chlorobis(cyclooctene)rhodium dimer
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Overview
Description
Chlorobis(cyclooctene)rhodium dimer is an organorhodium compound with the formula Rh₂Cl₂(C₈H₁₄)₄, where C₈H₁₄ represents cis-cyclooctene . This red-brown, air-sensitive solid is a precursor to many other organorhodium compounds and catalysts . It is known for its role in various catalytic processes, particularly in organic synthesis .
Preparation Methods
Chlorobis(cyclooctene)rhodium dimer is typically prepared by treating an alcohol solution of hydrated rhodium trichloride with cyclooctene at room temperature . The cyclooctene ligands in the compound are easily displaced by more basic ligands, making it a versatile precursor for synthesizing other rhodium complexes . Industrial production methods are similar, involving the reaction of rhodium trichloride with cyclooctene under controlled conditions to ensure purity and yield .
Chemical Reactions Analysis
Chlorobis(cyclooctene)rhodium dimer undergoes various types of chemical reactions, including:
C-H Activation: This compound is often used as a catalyst for C-H activation, which is a crucial step in many organic transformations.
Substitution Reactions: The cyclooctene ligands can be replaced by other ligands, allowing the formation of a wide range of rhodium complexes.
Carboxylation: It can catalyze the carboxylation of arenes via C-H bond activation.
Common reagents and conditions used in these reactions include aryl boronic acids, α,β-unsaturated sulfonyl compounds, and various solvents and temperatures depending on the specific reaction . Major products formed from these reactions include enantioenriched gem-diaryl sulfonates and functionalized arenes .
Scientific Research Applications
Chlorobis(cyclooctene)rhodium dimer has numerous applications in scientific research:
Mechanism of Action
The mechanism by which chlorobis(cyclooctene)rhodium dimer exerts its effects involves the activation of C-H bonds. This process often involves the formation of a rhodium-carbon bond, followed by the insertion of a new ligand or functional group . The molecular targets and pathways involved include the activation of inert C-H bonds and the subsequent formation of carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Chlorobis(cyclooctene)rhodium dimer is unique due to its high reactivity and versatility as a catalyst. Similar compounds include:
Cyclooctadiene rhodium chloride dimer: This compound is also used in C-H activation but has different ligand properties.
Chlorobis(ethylene)rhodium dimer: Another related compound, which is used in different catalytic processes.
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound is used in similar catalytic applications but has distinct reactivity due to its different ligands.
This compound stands out for its ability to easily displace its cyclooctene ligands, making it highly adaptable for various synthetic applications .
Properties
Molecular Formula |
C32H56Cl2Rh2-2 |
---|---|
Molecular Weight |
717.5 g/mol |
IUPAC Name |
cyclooctene;rhodium;dichloride |
InChI |
InChI=1S/4C8H14.2ClH.2Rh/c4*1-2-4-6-8-7-5-3-1;;;;/h4*1-2H,3-8H2;2*1H;;/p-2 |
InChI Key |
ZFCBAJWXKUDJSW-UHFFFAOYSA-L |
Canonical SMILES |
C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.C1CCCC=CCC1.[Cl-].[Cl-].[Rh].[Rh] |
Origin of Product |
United States |
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